molecular formula C27H28O10S2 B14162220 Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside CAS No. 3877-39-2

Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside

Cat. No.: B14162220
CAS No.: 3877-39-2
M. Wt: 576.6 g/mol
InChI Key: WMUNDZWHRMROES-UHFFFAOYSA-N
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Description

Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside is a complex organic compound with the molecular formula C27H28O10S2 This compound is characterized by its unique structure, which includes benzoyl and sulfonyl groups attached to a pentopyranoside backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside typically involves multiple steps, starting with the preparation of the pentopyranoside core. The benzoyl and sulfonyl groups are then introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include benzoyl chloride and sulfonyl chlorides, with catalysts such as aluminum chloride or iron(III) chloride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside involves its interaction with specific molecular targets. The benzoyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-O-acetyl-3-O-benzoyl-2,6-bis-O-[(4-methylphenyl)sulfonyl]-α-D-glucopyranoside
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside is unique due to its specific combination of benzoyl and sulfonyl groups attached to a pentopyranoside backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3877-39-2

Molecular Formula

C27H28O10S2

Molecular Weight

576.6 g/mol

IUPAC Name

[2-methoxy-4,5-bis-(4-methylphenyl)sulfonyloxyoxan-3-yl] benzoate

InChI

InChI=1S/C27H28O10S2/c1-18-9-13-21(14-10-18)38(29,30)36-23-17-34-27(33-3)25(35-26(28)20-7-5-4-6-8-20)24(23)37-39(31,32)22-15-11-19(2)12-16-22/h4-16,23-25,27H,17H2,1-3H3

InChI Key

WMUNDZWHRMROES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2COC(C(C2OS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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